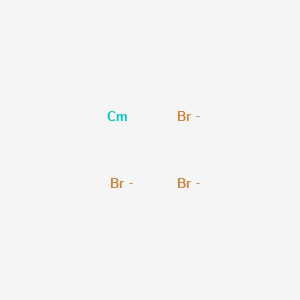![molecular formula C4H7Cl3S B14687245 1-[(Trichloromethyl)sulfanyl]propane CAS No. 36160-38-0](/img/structure/B14687245.png)
1-[(Trichloromethyl)sulfanyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trichloromethyl)sulfanyl]propane is an organic compound characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)sulfanyl]propane typically involves the reaction of trichloromethanesulfenyl chloride with propane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as:
CCl3SCl+C3H8→CCl3SC3H7+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(Trichloromethyl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Trichloromethyl)sulfanyl]propane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Trichloromethyl)sulfanyl]propane involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms.
Comparison with Similar Compounds
1,1,1-Trichloropropane: Similar in structure but lacks the sulfanyl group.
1,2,3-Trichloropropane: Another trichlorinated propane derivative with different substitution patterns.
Properties
CAS No. |
36160-38-0 |
|---|---|
Molecular Formula |
C4H7Cl3S |
Molecular Weight |
193.5 g/mol |
IUPAC Name |
1-(trichloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H7Cl3S/c1-2-3-8-4(5,6)7/h2-3H2,1H3 |
InChI Key |
SUJDKQNBRRHVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)




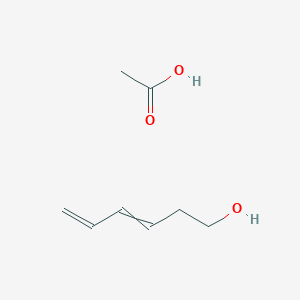

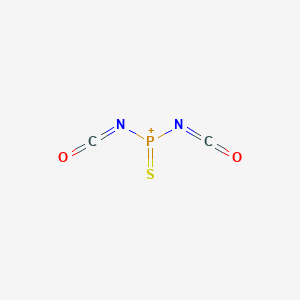
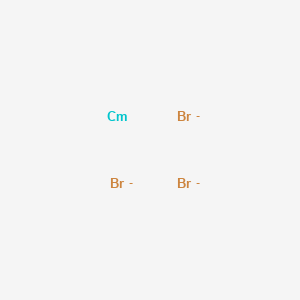
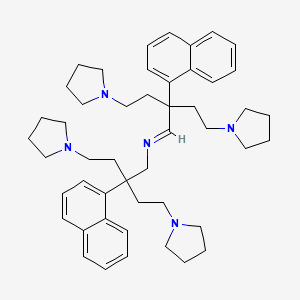
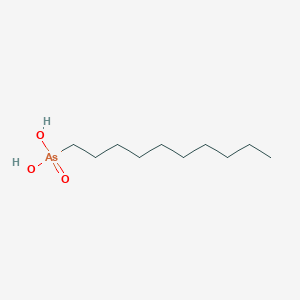

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
